molecular formula C6H4Br3N B577607 3,5-Dibromo-4-(bromomethyl)pyridine CAS No. 1227606-38-3

3,5-Dibromo-4-(bromomethyl)pyridine

Cat. No.: B577607
CAS No.: 1227606-38-3
M. Wt: 329.817
InChI Key: MVNNUPPCMJANMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of methyl 5-methylnicotinate as the starting material, which undergoes bromination to yield the desired product . This method is suitable for large-scale production due to its higher yield and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-(bromomethyl)pyridine is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms and the bromomethyl group, which allows for selective reactions and the formation of specific products. This makes it a valuable compound in research and development, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

3,5-dibromo-4-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNNUPPCMJANMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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